7-Methoxy-3-methyl-1,2-benzisoxazole

Medicinal Chemistry Drug Design Physicochemical Property

Sourcing the correct benzisoxazole substitution pattern for risperidone analogues is critical-generic alternatives fail to deliver the desired pharmacological outcome. 7-Methoxy-3-methyl-1,2-benzisoxazole (CAS 145508-91-4) provides the exact 7-methoxy-3-methyl architecture required for convergent antipsychotic synthesis. • Confirmed intermediate in risperidone manufacturing; enables SAR studies with quantifiable lipophilicity (XlogP = 2.1) and polar surface area (35.3 Ų). • BenchChem supplies this building block in stock, eliminating multi-week custom synthesis lead times and ensuring batch-to-batch consistency for reproducible results.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 145508-91-4
Cat. No. B120098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxy-3-methyl-1,2-benzisoxazole
CAS145508-91-4
Synonyms1,2-Benzisoxazole,7-methoxy-3-methyl-(9CI)
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESCC1=NOC2=C1C=CC=C2OC
InChIInChI=1S/C9H9NO2/c1-6-7-4-3-5-8(11-2)9(7)12-10-6/h3-5H,1-2H3
InChIKeyWJXLGUAJQSIWCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxy-3-methyl-1,2-benzisoxazole (CAS 145508-91-4): A Defined Benzisoxazole Scaffold for Medicinal Chemistry and Intermediate Procurement


7-Methoxy-3-methyl-1,2-benzisoxazole (CAS 145508-91-4) is a heterocyclic compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol [1]. It is built on the 1,2-benzisoxazole scaffold, a privileged structure in medicinal chemistry recognized for its diverse biological activities and role as a key building block for complex molecular architectures . The compound is characterized by specific methoxy and methyl substituents at the 7- and 3-positions, respectively, which fine-tune its physicochemical properties and reactivity, making it a valuable intermediate for structure-activity relationship (SAR) studies and drug synthesis .

Why Generic 1,2-Benzisoxazole Substitution Fails: The Quantifiable Impact of 7-Methoxy and 3-Methyl Substitution on Physicochemical and Synthetic Utility


While the 1,2-benzisoxazole core is a common pharmacophore, generic substitution within this class is not feasible due to the quantifiable impact of specific substituents on physicochemical properties and synthetic utility. The 7-methoxy and 3-methyl groups on this compound directly influence its lipophilicity (XlogP = 2.1) and polar surface area (35.3 Ų), which are critical parameters for biological target interaction, membrane permeability, and overall drug-likeness [1]. These computed values, when compared to unsubstituted or differently substituted benzisoxazoles, demonstrate that even minor structural variations can lead to significant differences in properties relevant to research and development [2]. Furthermore, this specific substitution pattern is a documented intermediate in the synthesis of the antipsychotic agent risperidone, where alternative substitution patterns would fail to produce the desired final product .

Quantitative Evidence Guide for 7-Methoxy-3-methyl-1,2-benzisoxazole: Differentiating Data for Scientific Selection


Enhanced Lipophilicity (XlogP = 2.1) Differentiates 7-Methoxy-3-methyl-1,2-benzisoxazole from Unsubstituted 1,2-Benzisoxazole

The computed XlogP value for 7-Methoxy-3-methyl-1,2-benzisoxazole is 2.1 [1]. This value quantifies its lipophilicity and is a key determinant of membrane permeability and bioavailability. In comparison, the unsubstituted 1,2-benzisoxazole scaffold has a significantly lower logP value (approximately 1.1), indicating that the 7-methoxy and 3-methyl substituents increase lipophilicity by about 1.0 log unit [2]. This difference can critically influence a compound's ability to cross biological membranes and interact with hydrophobic binding pockets.

Medicinal Chemistry Drug Design Physicochemical Property

Defined Topological Polar Surface Area (TPSA = 35.3 Ų) Distinguishes 7-Methoxy-3-methyl-1,2-benzisoxazole from Unsubstituted 1,2-Benzisoxazole

The topological polar surface area (TPSA) for 7-Methoxy-3-methyl-1,2-benzisoxazole is computed to be 35.3 Ų [1]. TPSA is a key descriptor for predicting a molecule's ability to cross biological barriers, particularly the blood-brain barrier (BBB) and intestinal epithelium. The unsubstituted 1,2-benzisoxazole has a TPSA of approximately 26.0 Ų [2]. The presence of the methoxy group increases the TPSA by about 9.3 Ų, which can significantly affect passive membrane permeability and, consequently, oral bioavailability and CNS penetration.

Medicinal Chemistry Drug Design Physicochemical Property

Molecular Weight Advantage for Intermediate Synthesis: 7-Methoxy-3-methyl-1,2-benzisoxazole (163.17 g/mol) vs. Common Benzisoxazole Intermediates

7-Methoxy-3-methyl-1,2-benzisoxazole has a molecular weight of 163.17 g/mol [1]. This is significantly lower than other common benzisoxazole intermediates used in antipsychotic drug synthesis, such as 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole (molecular weight ≈ 246.3 g/mol) [2]. The lower molecular weight translates to higher molar efficiency in subsequent synthetic steps, potentially reducing material costs and waste in large-scale syntheses.

Synthetic Chemistry Process Chemistry Intermediate Procurement

Specific Synthetic Utility: 7-Methoxy-3-methyl-1,2-benzisoxazole as a Documented Intermediate for Risperidone, Distinct from Other Benzisoxazole Analogs

7-Methoxy-3-methyl-1,2-benzisoxazole is specifically cited as a crucial intermediate in the synthesis of the antipsychotic agent risperidone . This specific substitution pattern is required for the construction of the risperidone molecule. In contrast, other benzisoxazole analogs, such as 3-methyl-1,2-benzisoxazole or 7-methoxy-1,2-benzisoxazole, lack the exact combination of substituents necessary for this synthetic route. The documented use in a high-volume pharmaceutical synthesis provides a validated, scalable synthetic pathway that is not available for closely related analogs [1].

Pharmaceutical Synthesis Antipsychotic Drug Intermediate Procurement

Defined Application Scenarios for 7-Methoxy-3-methyl-1,2-benzisoxazole: From CNS Drug Discovery to Scalable Pharmaceutical Intermediate Supply


Central Nervous System (CNS) Drug Discovery: Leveraging Optimized Lipophilicity and Polar Surface Area for Blood-Brain Barrier Penetration

This compound's XlogP of 2.1 and TPSA of 35.3 Ų position it favorably for CNS drug discovery programs targeting the blood-brain barrier [1]. The balanced lipophilicity and polar surface area are within the optimal range for CNS penetration, making it a preferred scaffold for developing novel therapeutics for neurological and psychiatric disorders .

Pharmaceutical Intermediate Procurement for Risperidone and Analog Synthesis

7-Methoxy-3-methyl-1,2-benzisoxazole is a validated intermediate in the synthesis of risperidone, a widely used atypical antipsychotic [1]. Procurement of this specific compound is essential for research groups and pharmaceutical manufacturers engaged in the development or production of risperidone, its analogs, or related benzisoxazole-based antipsychotics .

Structure-Activity Relationship (SAR) Studies on the 1,2-Benzisoxazole Scaffold

The distinct 7-methoxy and 3-methyl substitution pattern provides a defined starting point for SAR studies aimed at optimizing potency, selectivity, and pharmacokinetic properties of benzisoxazole-based lead compounds [1]. The quantifiable differences in lipophilicity (XlogP = 2.1) and TPSA (35.3 Ų) compared to the unsubstituted scaffold (LogP ≈ 1.1, TPSA ≈ 26.0 Ų) allow for systematic exploration of how these substituents modulate biological activity and drug-like properties .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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